molecular formula C11H14BrFO B7870906 1-(4-Bromo-2-fluorophenyl)-2-pentanol

1-(4-Bromo-2-fluorophenyl)-2-pentanol

Cat. No.: B7870906
M. Wt: 261.13 g/mol
InChI Key: GGFQCINRSWMIDV-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorophenyl)-2-pentanol is an organic compound that belongs to the class of phenylpentanols It is characterized by the presence of a bromine and a fluorine atom attached to a phenyl ring, which is further connected to a pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-fluorophenyl)-2-pentanol typically involves the reaction of 4-bromo-2-fluorobenzene with a suitable pentanol derivative under controlled conditions. One common method includes the use of a Grignard reagent, where 4-bromo-2-fluorobenzene is reacted with a pentyl magnesium bromide in the presence of a catalyst to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The product is then purified using techniques like distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-fluorophenyl)-2-pentanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding alkane.

    Substitution: The bromine or fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of 1-(4-Bromo-2-fluorophenyl)-2-pentanone.

    Reduction: Formation of 1-(4-Bromo-2-fluorophenyl)-2-pentane.

    Substitution: Formation of derivatives with different functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

1-(4-Bromo-2-fluorophenyl)-2-pentanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluorophenyl)-2-pentanol involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The hydroxyl group allows for hydrogen bonding, which can play a role in its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    4-Bromo-2-fluorobiphenyl: Shares the bromine and fluorine substitution on a phenyl ring but lacks the pentanol chain.

    4-Bromo-2-fluorobenzylamine: Contains a similar phenyl ring substitution but with an amine group instead of a hydroxyl group.

    4-Bromo-2-fluorophenylmethanol: Similar structure but with a shorter alcohol chain.

Uniqueness: 1-(4-Bromo-2-fluorophenyl)-2-pentanol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both bromine and fluorine atoms, along with the pentanol chain, makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)pentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrFO/c1-2-3-10(14)6-8-4-5-9(12)7-11(8)13/h4-5,7,10,14H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFQCINRSWMIDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC1=C(C=C(C=C1)Br)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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